molecular formula C14H19NO B7964745 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B7964745
M. Wt: 217.31 g/mol
InChI Key: RSQIMNIBUGUTDR-UHFFFAOYSA-N
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Description

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde under specific conditions. One common method is the reductive amination of benzaldehyde with 4-methylpiperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-((4-Methylpiperidin-1-yl)methyl)benzoic acid.

    Reduction: 3-((4-Methylpiperidin-1-yl)methyl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with various biological targets, influencing pathways involved in neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)benzaldehyde: Similar structure but lacks the methylene bridge between the piperidine ring and the benzaldehyde moiety.

    4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is unique due to the presence of both the piperidine ring and the benzaldehyde moiety, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in synthetic chemistry.

Biological Activity

3-((4-Methylpiperidin-1-yl)methyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and industry, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reductive amination of benzaldehyde with 4-methylpiperidine. Common methods include:

  • Reagents : Sodium triacetoxyborohydride is often used as a reducing agent.
  • Solvents : Reactions are usually conducted in methanol or ethanol at room temperature.

Chemical Reactions

The compound can undergo various chemical transformations:

Reaction TypeDescriptionExample Products
Oxidation Aldehyde group oxidized to a carboxylic acid3-((4-Methylpiperidin-1-yl)methyl)benzoic acid
Reduction Aldehyde reduced to an alcohol3-((4-Methylpiperidin-1-yl)methyl)benzyl alcohol
Substitution Electrophilic aromatic substitution reactionsVarious substituted benzaldehyde derivatives

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated IC50 values lower than 5 μM against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Neurotransmission Modulation : Its piperidine moiety suggests potential interactions with neurotransmitter systems, indicating possible antidepressant effects . This is particularly relevant for conditions such as anxiety and depression.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmission, such as acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
  • Receptor Binding : The piperidine ring can facilitate binding to various receptors, influencing pathways related to mood regulation and cognitive function .

Case Studies

  • Anticancer Activity : A study evaluating a series of compounds similar to this compound found that those containing the piperidine structure exhibited significant antiproliferative effects against cancer cell lines. Notably, compounds with IC50 values below 5 μM were identified as promising candidates for further development .
  • Neuroprotective Effects : Research has indicated that derivatives of piperidine compounds can provide neuroprotective effects by modulating neurotransmitter levels. These findings support the hypothesis that this compound could be beneficial in treating neurological disorders .

Applications in Research

The compound serves as an important intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. Its applications extend to:

  • Medicinal Chemistry : Used to develop drugs aimed at treating conditions such as depression and anxiety.
  • Organic Synthesis : Acts as a building block for more complex organic molecules.

Properties

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-5-7-15(8-6-12)10-13-3-2-4-14(9-13)11-16/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQIMNIBUGUTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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